molecular formula C9H12ClNO2S B4675665 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide

Cat. No. B4675665
M. Wt: 233.72 g/mol
InChI Key: XRUIVDMICLCCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide, also known as CDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMS is a sulfonamide derivative that has been synthesized through various methods and has shown remarkable properties in scientific research.

Mechanism of Action

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide acts by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide inhibits the activity of both cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are involved in the production of prostaglandins. The inhibition of these enzymes results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown remarkable biochemical and physiological effects in various studies. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to possess anti-cancer properties and has been studied for its potential as a prodrug for the treatment of cancer. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has also been shown to possess antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has several advantages for lab experiments, including its high solubility in water, which makes it easy to administer to animals. It also has a low toxicity profile, which makes it safe for use in animal studies. However, 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has some limitations, including its short half-life, which limits its effectiveness in vivo. It also has poor bioavailability, which limits its ability to reach target tissues.

Future Directions

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown significant potential in various fields of scientific research, and future studies should focus on its potential as a prodrug for the treatment of cancer and other diseases. Future studies should also focus on improving its bioavailability and half-life to increase its effectiveness in vivo. Other future directions include studying its potential as an anti-inflammatory and analgesic agent and exploring its antioxidant properties in more detail.

Scientific Research Applications

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as a prodrug for the treatment of cancer and other diseases. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown to be effective in inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain.

properties

IUPAC Name

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUIVDMICLCCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.